Cas no 862730-04-9 (3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine)

3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine structure
862730-04-9 structure
Nombre del producto:3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine
Número CAS:862730-04-9
MF:C8H10IN5
Megavatios:303.102972507477
MDL:MFCD12196866
CID:1025390
PubChem ID:24905337

3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine Propiedades químicas y físicas

Nombre e identificación

    • 3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-iodo-1-(1-methylethyl)-
    • C8H10IN5
    • 3-iodo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
    • OZULUFUHMFFLQF-UHFFFAOYSA-N
    • FCH1342866
    • EN000399
    • AX8227283
    • ST24022912
    • W8861
    • 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine
    • 1-Isopropyl-3-iodo-1H-
    • 3-Iodo-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ACI)
    • APS-6-75
    • SCHEMBL868687
    • DTXSID80648005
    • CS-W019087
    • 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • DB-128395
    • 862730-04-9
    • 3-Iodo-1-isopropyl-1H-pyrazolo[3 pound not4-d]pyrimidin-4-amine
    • MFCD12196866
    • DS-18497
    • 3-iodo-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • 3-IODO-1-ISOPROPYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
    • BCP32899
    • AKOS015998914
    • 3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine
    • MDL: MFCD12196866
    • Renchi: 1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12)
    • Clave inchi: OZULUFUHMFFLQF-UHFFFAOYSA-N
    • Sonrisas: IC1C2C(=NC=NC=2N)N(C(C)C)N=1

Atributos calculados

  • Calidad precisa: 302.99809g/mol
  • Masa isotópica única: 302.99809g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 1
  • Complejidad: 212
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.2
  • Superficie del Polo topológico: 69.6

3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB438412-5 g
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine; .
862730-04-9
5g
€698.70 2023-04-23
abcr
AB438412-10 g
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine; .
862730-04-9
10g
€1,112.70 2022-06-10
Chemenu
CM151661-10g
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
862730-04-9 95%+
10g
$*** 2023-05-29
eNovation Chemicals LLC
Y0983033-10g
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
862730-04-9 95%
10g
$600 2024-08-02
abcr
AB438412-250 mg
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine; .
862730-04-9
250mg
€125.10 2023-04-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I844819-50mg
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
862730-04-9 97%
50mg
¥132.00 2022-01-10
eNovation Chemicals LLC
D956892-1g
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
862730-04-9 96%
1g
$110 2024-06-07
Chemenu
CM151661-250mg
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
862730-04-9 95+%
250mg
$56 2021-08-05
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13505-10g
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
862730-04-9 95%
10g
$600 2023-09-07
eNovation Chemicals LLC
D956892-5g
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
862730-04-9 96%
5g
$310 2024-06-07

3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Acetic anhydride ;  5 h, rt → 100 °C
2.1 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 1 h, 0 °C → reflux
3.1 30 min, 216 °C
4.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  15 h, rt
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, rt → 200 °C; 200 °C → rt; 5 min, rt → 200 °C
Referencia
Design, synthesis and characterization of a highly effective inhibitor for Analog-Sensitive (as) kinases
Klein, Michael; et al, PLoS One, 2011, 6(6),

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, 200 °C; 200 °C → rt; 5 min, 200 °C; 200 °C → rt
Referencia
Synthesis of 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines via click chemistry: potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase
Klein, Michael; et al, Organic & Biomolecular Chemistry, 2009, 7(17), 3421-3429

Métodos de producción 3

Condiciones de reacción
1.1 30 min, 216 °C
2.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  15 h, rt
3.1 -
Referencia
Design, synthesis and characterization of a highly effective inhibitor for Analog-Sensitive (as) kinases
Klein, Michael; et al, PLoS One, 2011, 6(6),

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, 200 °C
Referencia
Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors
Diner, Peter; et al, Journal of Medicinal Chemistry, 2012, 55(10), 4872-4876

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, rt → 200 °C; 200 °C → rt; 5 min, rt → 200 °C
Referencia
Design, synthesis and characterization of a highly effective inhibitor for Analog-Sensitive (as) kinases
Klein, Michael; et al, PLoS One, 2011, 6(6),

Métodos de producción 6

Condiciones de reacción
Referencia
Design, synthesis and characterization of a highly effective inhibitor for Analog-Sensitive (as) kinases
Klein, Michael; et al, PLoS One, 2011, 6(6),

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 1 h, 0 °C → reflux
2.1 30 min, 216 °C
3.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  15 h, rt
4.1 -
Referencia
Design, synthesis and characterization of a highly effective inhibitor for Analog-Sensitive (as) kinases
Klein, Michael; et al, PLoS One, 2011, 6(6),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  1 h, 100 °C; 100 °C → 21 °C
1.2 Reagents: Cesium carbonate ;  21 °C → 0 °C
1.3 0 °C; 24 h, 21 °C
Referencia
A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding
Fleming, Cassandra L. ; et al, Angewandte Chemie, 2019, 58(42), 15000-15004

3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine Raw materials

3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:862730-04-9)3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine
A863254
Pureza:99%/99%
Cantidad:5g/10g
Precio ($):418.0/725.0
atkchemica
(CAS:862730-04-9)3-Iodo-1-isopropyl-1h-pyrazolo3,4-dpyrimidin-4-amine
CL0619
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe